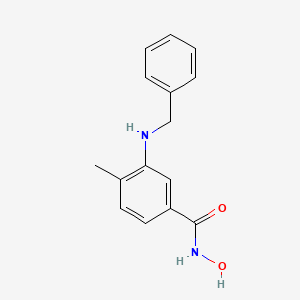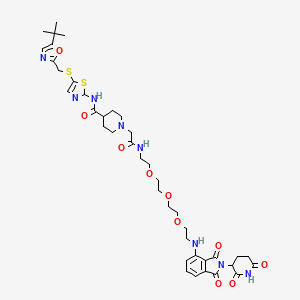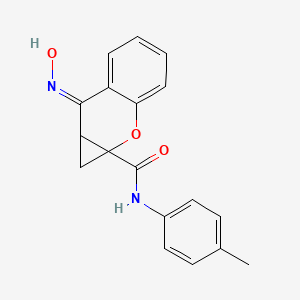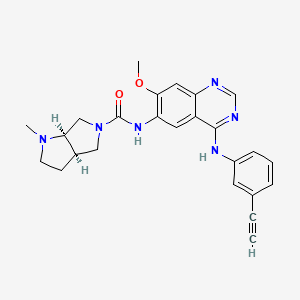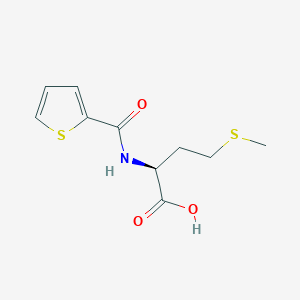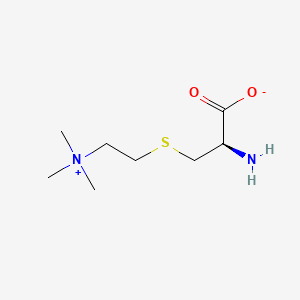
TLR7-Agonist-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7-Agonist-31 is a potent TLR7 agonist . It was generated by covalently linking a spermine to the adenine analog CL264, a TLR7 agonist developed by InvivoGen . This coupling with spermine enhances cellular uptake by endocytosis .
Synthesis Analysis
The synthesis of TLR7 agonists involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .Molecular Structure Analysis
The molecular structure of TLR7-Agonist-31 is C21H22N4 . The molecular weight is 330.440 and the elemental analysis is C, 76.33; H, 6.71; N, 16.96 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TLR7 agonists primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .Physical And Chemical Properties Analysis
The exact mass of TLR7-Agonist-31 is 330.18 . It shares a similar structure with imiquimod but has more potential properties .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Potential in Cancer and Viral Infections
TLR7 and TLR8, which TLR7-Agonist-31 targets, play critical roles in innate and adaptive immune responses. They are considered promising targets for immunological therapies, with TLR7/8 agonists showing potent antiviral activity and regulating anti-tumor immune responses. These agonists have been utilized as adjuvants to enhance vaccine immunogenicity and generate better seroprotection. Their activation protects against pathogens and boosts immune responses (Huang, Zhang, & Lu, 2021).
Enhancing Antitumor Immune Responses
Studies have demonstrated the effectiveness of TLR7 agonists in topical application for skin cancer immunotherapy. They can reprogram TLR signaling pathways, enhancing dendritic cells' sensitivity to TLR7 signaling, leading to improved antitumor immune responses. This has direct implications for using clinically established ligands in immunotherapy for cancer (Hotz et al., 2016).
Dual Roles in Lung Cancer
In lung cancer, TLR7 agonists have shown both beneficial and detrimental effects. High TLR7 expression in primary tumors is associated with poor clinical outcomes and resistance to chemotherapy, indicating a complex role of TLR7 in the lung cancer microenvironment (Dajon, Iribarren, & Cremer, 2015).
Development of Novel TLR7 Agonists
Research has led to the identification of novel TLR7 agonists with reduced off-target activity, offering promising avenues for treating diseases like hepatitis B. Structural modifications, like stereochemistry alteration, have been explored to enhance selectivity and efficacy (Embrechts et al., 2018).
TLR7 Antagonists for Autoimmune Disorders
Developments in TLR7-specific antagonists as therapeutic agents for autoimmune diseases, including systemic lupus erythematosus, have been significant. These compounds protect against lethal autoimmunity and offer a TLR7-targeting strategy for treating autoimmune diseases (Tojo et al., 2020).
Vaccine Adjuvant Applications
Small molecule TLR7 agonists have been used as vaccine adjuvants by enhancing innate immune activation for better adaptive responses. Specific chemical modifications, like phosphonate incorporation, have been studied to enhance colocalization of antigen and adjuvant, improving adjuvanticity (Cortez et al., 2016).
TLR7 Agonist-Conjugated Nanovaccines
Developments in nanotechnology have led to the creation of pH-/enzyme-responsive TLR7/8 agonist-conjugated nanovaccines. These are designed to release TLR7/8 agonists precisely at the receptor site in endosomal compartments, stimulating DCs maturation and specific cellular immunity. This approach has shown prophylactic and therapeutic efficacy in cancer models (Xia et al., 2022).
NK Cell Activation and Cancer Therapy
Novel TLR7 agonists like SC1 have shown potential in activating NK cells for cancer therapy. SC1 activates NK cells in a TLR7-dependent manner, reversing NK cell anergy and restoring tumor cell killing capabilities, indicating a new strategy for cancer therapy (Wiedemann et al., 2016).
Potential in Autoimmune and Infectious Diseases
TLR7 antagonists are promising for treating autoimmune and inflammatory diseases, as well as infectious diseases. Novel compounds have shown selective TLR7 antagonistic activities without agonistic effects, marking them as potential therapeutic agents (Bou Karroum et al., 2019).
Structural Insights for Drug Development
Structural analyses of TLR7 have helped in understanding the dynamics underlying antagonism and agonism, informing the development of small-molecule TLR7-specific antagonists. This knowledge is crucial for designing more effective TLR7-targeted drugs for various diseases (Gentile et al., 2015).
Advancements in TLR7 Targeting
Recent advancements in the field of TLR7-targeted therapy, especially in respiratory diseases like allergic asthma and rhinitis, have been notable. TLR7 agonists have shown dual bronchodilator and anti-inflammatory effects, with several TLR7 ligands entering clinical trials for allergic rhinitis and showing potential as antiviral therapies against respiratory viruses (Lebold, Jacoby, & Drake, 2016).
TLR7 Agonists in Macrophage Activation
TLR7 agonists like UC‐1V150 have demonstrated the ability to activate macrophages and potentiate monoclonal antibody-mediated target cell deletion, indicating their potential in enhancing innate and adaptive immunity for various diseases (Dahal, Gadd, Edwards, Cragg, & Beers, 2018).
Targeted Delivery for Antitumor Response
Cholesterolized TLR7 agonist liposomes have been developed for targeted lymph node delivery, inducing a safe and durable antitumor response. This novel approach enhances the transportation ability in lymph nodes, reducing adverse effects and showing promise for clinical use in anticancer immunotherapy (Wan et al., 2021).
Zukünftige Richtungen
TLR7 agonists, including TLR7-Agonist-31, have shown promise in cancer immunotherapy due to their role in activating the innate immune system . Future research is likely to focus on improving delivery systems for TLR7 agonists and exploring their potential benefits when co-delivered with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics .
Eigenschaften
CAS-Nummer |
1229024-57-0 |
|---|---|
Produktname |
TLR7-Agonist-31 |
Molekularformel |
C21H22N4 |
Molekulargewicht |
330.44 |
IUPAC-Name |
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |
InChI-Schlüssel |
CQBDMXYZNLJUFT-UHFFFAOYSA-N |
SMILES |
NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TLR7-Agonist-31; TLR7Agonist31; TLR7 Agonist 31; TLR7Agonist-31; TLR7 Agonist-31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



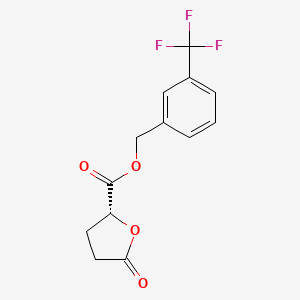
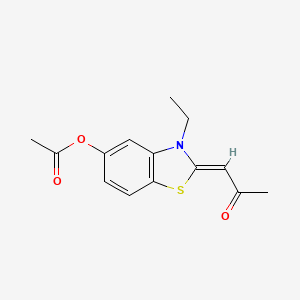
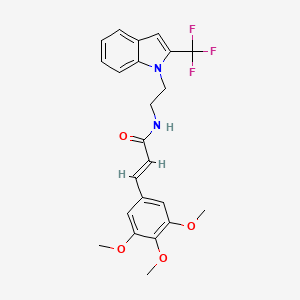
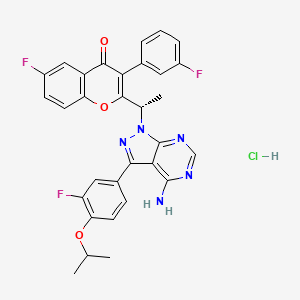
![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)
